Arsine, (2-chloroethyl)dichloro-
Description
Structure
2D Structure
Properties
IUPAC Name |
dichloro(2-chloroethyl)arsane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4AsCl3/c4-2-1-3(5)6/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPBPPXXEBEZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[As](Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4AsCl3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184158 | |
| Record name | Arsine, (2-chloroethyl)dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30077-45-3 | |
| Record name | Arsine, (2-chloroethyl)dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030077453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsine, (2-chloroethyl)dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization Methodologies
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. researchgate.netbbhegdecollege.com For a molecule like Arsine, (2-chloroethyl)dichloro-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous structural assignment.
A comprehensive NMR dataset for structural elucidation typically includes several types of spectra: hyphadiscovery.com
¹H NMR: Provides information about the number and chemical environment of protons.
¹³C NMR: Reveals the number and type of carbon atoms in the molecule.
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling correlations through bonds, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, aiding in stereochemical assignments. hyphadiscovery.com
High-field NMR instruments, sometimes equipped with cryoprobes, enhance sensitivity, allowing for the analysis of very small quantities of a compound. hyphadiscovery.com Furthermore, quantitative NMR (qNMR) can be employed to accurately measure the purity of a sample. hyphadiscovery.com In recent years, machine learning frameworks have been developed to aid in the automated elucidation of structures from routine 1D NMR spectra, providing a probabilistic ranking of candidate structures. rsc.org
Table 2: Common NMR Techniques for Structural Elucidation
| NMR Experiment | Information Provided |
| ¹H NMR | Number and environment of hydrogen atoms hyphadiscovery.com |
| ¹³C NMR | Number and environment of carbon atoms hyphadiscovery.com |
| COSY | Connectivity between adjacent protons hyphadiscovery.com |
| HSQC | Direct one-bond carbon-proton correlations hyphadiscovery.com |
| HMBC | Long-range (2-3 bond) carbon-proton correlations hyphadiscovery.com |
Mass Spectrometric Techniques for Compound Verification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. fishersci.com It is frequently coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).
For the analysis of Arsine, (2-chloroethyl)dichloro- and its related compounds, GC-MS is a commonly employed method. nih.govdtic.mildtic.mil In electron impact (EI) ionization, the molecular ion peak for chlorinated compounds like Lewisite can be weak or even absent. dtic.mil The presence of chlorine atoms (³⁵Cl and ³⁷Cl isotopes) results in characteristic isotopic patterns in the mass spectrum, which aids in identification.
To overcome the challenge of a missing molecular ion and to gain more structural information, tandem mass spectrometry (MS/MS) is utilized. dtic.mil In this technique, a specific ion from the initial mass spectrum is selected and fragmented further in a collision-induced dissociation (CID) process. The resulting fragment ions provide detailed structural information that can be used to confirm the identity of the compound. dtic.mildtic.mil
LC-MS/MS methods have also been developed for the highly sensitive and selective quantification of Lewisite metabolites in biological samples, demonstrating the capability for high-throughput analysis with low detection limits. oup.comnih.gov For purity assessment, LC-MS can separate the target compound from impurities, allowing for their identification and quantification. fishersci.com High-resolution mass spectrometry, such as Time-of-Flight (TOF-MS), provides highly accurate mass measurements, which is invaluable for confirming the elemental composition and determining the isotopic purity of synthesized compounds. almacgroup.com
X-ray Crystallography and Diffraction Studies for Solid-State Structures
However, a review of available scientific literature and chemical databases indicates that detailed X-ray crystallography and diffraction studies for the solid-state structure of Arsine, (2-chloroethyl)dichloro- have not been publicly reported. Information regarding its crystal system, space group, and specific unit cell dimensions is not available. The PubChem database notes that 3D conformer generation for this molecule is disallowed due to the presence of an unsupported element in the force field used, which often points to a lack of experimentally derived structural data nih.gov.
Vibrational Spectroscopy (FTIR, Raman) in Molecular Structure Determinationyoutube.com
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for investigating molecular structure by probing the vibrations of chemical bonds. Each functional group within a molecule has characteristic vibrational frequencies, and a spectrum acts as a molecular "fingerprint." youtube.com
For Arsine, (2-chloroethyl)dichloro-, FTIR and Raman spectroscopy would be used to identify and confirm the presence of its key structural components. The expected vibrational modes would include:
C-H stretching and bending vibrations: From the ethylene (B1197577) backbone.
C-C stretching vibrations: Of the ethyl group.
C-Cl stretching vibrations: From the chloroethyl moiety.
As-Cl stretching vibrations: Of the dichloroarsine (B15476868) group.
Despite the utility of these methods, specific experimental FTIR and Raman spectra for Arsine, (2-chloroethyl)dichloro- are not readily found in the surveyed literature. Analysis of related chlorinated alkanes and organoarsenic compounds allows for the prediction of the regions where these characteristic peaks would appear, but dedicated studies on this specific molecule are not publicly documented. youtube.com
Environmental Fate and Transport Research of Arsine, 2 Chloroethyl Dichloro
Abiotic Degradation Pathways in Environmental Matrices
The primary mechanism for the environmental breakdown of Arsine, (2-chloroethyl)dichloro- is through abiotic processes, particularly hydrolysis and oxidation. nrt.orgresearchgate.net These reactions transform the parent compound into various degradation products, influencing its long-term environmental impact.
Hydrolysis Kinetics and Mechanisms in Aqueous Environments
Hydrolysis is a principal degradation pathway for Arsine, (2-chloroethyl)dichloro- in aqueous environments. acs.orgacs.org The rate and products of this reaction are significantly influenced by environmental conditions.
The hydrolysis of Arsine, (2-chloroethyl)dichloro- is pH-dependent. nrt.org In acidic solutions, it hydrolyzes to form hydrochloric acid and 2-chlorovinylarsenous oxide, which is a less potent, non-volatile blister agent. cdc.gov Conversely, in alkaline solutions, the reaction is accelerated and yields acetylene (B1199291) and trisodium (B8492382) arsenate. cdc.govwikipedia.org While the general dependence on pH is established, specific quantitative data on hydrolytic rates at varying pH and temperatures are not extensively detailed in the available literature. However, it is known that the hydrolysis is rapid for vapors or when the compound is dissolved, though it can be limited by its low aqueous solubility. nrt.org
The initial and primary hydrolysis product of Arsine, (2-chloroethyl)dichloro- is 2-chlorovinyl arsenous acid (CVAA). nrt.orgresearchgate.netresearchgate.net This compound is toxic and can cause blistering, similar to the parent compound. nrt.org Further hydrolysis and polymerization can lead to the formation of 2-chlorovinylarsenious oxide (also referred to as lewisite oxide), a polymeric substance with very low water solubility. nrt.orgresearchgate.net In acidic environments, hydrochloric acid is also a major hydrolysis product. cdc.gov Under basic conditions, the degradation proceeds further to produce trisodium arsenate and acetylene. cdc.gov
Primary Hydrolysis Products of Arsine, (2-chloroethyl)dichloro-
| Hydrolysis Condition | Primary Products |
|---|---|
| General/Acidic | 2-chlorovinyl arsenous acid (CVAA), 2-chlorovinylarsenious oxide, Hydrochloric acid nrt.orgresearchgate.netcdc.gov |
Oxidation Processes and Arsenic Speciation Changes
Oxidation plays a crucial role in the transformation of Arsine, (2-chloroethyl)dichloro- and its degradation products, leading to changes in arsenic speciation. The initial hydrolysis products, which are trivalent arsenic (As(III)) compounds like CVAA, can be oxidized to pentavalent arsenic (As(V)) compounds. nrt.orgresearchgate.net For instance, CVAA can be oxidized to (2-chlorovinyl)arsonic acid (CVAOA). oup.com This transformation is significant because pentavalent arsenic compounds are generally considered less toxic than their trivalent counterparts, although they may still be hazardous. nrt.org The oxidation state of arsenic is a key factor in its environmental mobility and toxicity.
Photolytic Degradation Mechanisms in Natural Waters and Atmosphere
Photolytic degradation is another potential pathway for the breakdown of Arsine, (2-chloroethyl)dichloro-. The compound has a UV absorption spectrum between 200 to 350 nm, which suggests that it may undergo direct photolysis in sunlight. nih.govnih.gov In the atmosphere, vapor-phase Arsine, (2-chloroethyl)dichloro- is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 1.2 to 1.4 days. nih.gov Reaction with ozone also contributes to its atmospheric degradation, though at a slower rate than the reaction with hydroxyl radicals. nih.gov While photodegradation in natural waters is possible, the rapid hydrolysis of the compound likely dominates its fate in aqueous environments. nih.gov
Biotic Transformation and Bioremediation Research
Information regarding the direct microbial degradation of Arsine, (2-chloroethyl)dichloro- is limited. nih.gov However, research into the bioremediation of its degradation products, particularly arsenic-containing compounds, is relevant. Microorganisms can play a role in the transformation of arsenic species. Suggested pathways for the microbial degradation of Lewisite in soil include epoxidation of the carbon-carbon double bond, as well as reductive dehalogenation and dehydrodehalogenation. nih.gov The persistence of toxic degradation products like lewisite oxide for extended periods, potentially decades in soil, underscores the importance of understanding and developing bioremediation strategies. nrt.orgnih.gov
Microbial Degradation Pathways of Organoarsenicals
The biodegradation of organoarsenical compounds like Arsine, (2-chloroethyl)dichloro-, commonly known as Lewisite, is a complex process influenced by the inherent toxicity of arsenic. While specific microbial degradation pathways for Lewisite are not as extensively characterized as those for some organic herbicides, research on other organoarsenicals and arsenic-containing compounds provides insight into potential mechanisms. The primary challenge in the microbial degradation of Lewisite is the persistence of the arsenic component, which is not eliminated even after the organic portion of the molecule is altered. nih.gov
Microbial communities in contaminated soils may evolve to tolerate and metabolize toxic substances. nih.gov For chlorinated compounds, both aerobic and anaerobic degradation pathways have been identified in bacteria and fungi. nih.govfrontiersin.org Aerobic pathways often involve mono- and dioxygenases that hydroxylate the molecule, initiating its breakdown. frontiersin.org Fungi, particularly species like Aspergillus niger, have been reported to degrade herbicides through hydroxylation reactions. nih.gov For organoarsenicals, microbial activity can transform arsenic between its various oxidation states. For instance, some microorganisms can metabolize the pentavalent arsenate [As(V)] to the more toxic trivalent arsenite [As(III)]. nih.gov This biotransformation is a critical step, as the trivalent form of arsenic is highly reactive in biological systems and is believed to be the primary source of toxicity for all arsenicals. nih.gov
The degradation of Lewisite itself begins with a rapid, non-biological hydrolysis in the presence of water, yielding 2-chlorovinyl arsenous acid (CVAA) and hydrochloric acid. nrt.org CVAA, also known as Lewisite oxide, is a stable and highly toxic derivative that can persist in the environment. nih.govnrt.org Subsequent microbial action would likely target this breakdown product. Potential microbial degradation pathways for the organic part of Lewisite oxide could mirror those for other chlorinated hydrocarbons, such as dechlorination and cleavage of the carbon-arsenic bond. However, the resulting inorganic arsenic species (arsenite and arsenate) would remain in the environment, posing a long-term risk. nih.gov
Enzymatic Biotransformation Mechanisms
The primary mechanism of Lewisite's toxicity involves its potent interaction with enzymes, which can also be considered a form of biotransformation. Lewisite is a strong inhibitor of enzymes that possess sulfhydryl (thiol) groups. nih.gov Its trivalent arsenic atom readily binds to the dihydrolipoic acid cofactor of the pyruvate (B1213749) dehydrogenase (PDH) complex. nih.gov This interaction forms a stable six-membered ring structure, a cyclic thioarsenite complex, which effectively inactivates the enzyme. nih.gov The inhibition of the PDH complex disrupts cellular respiration by preventing the conversion of pyruvate to acetyl-CoA, leading to a depletion of cellular energy and ultimately cell death. nih.gov
Upon entering an aqueous biological environment, Lewisite rapidly hydrolyzes to form 2-chlorovinylarsenious oxide (lewisite oxide), which is considered the principal cytotoxic metabolite. nih.gov The enzymatic biotransformation research largely focuses on detoxification mechanisms rather than complete degradation. In many organisms, detoxification of arsenic involves enzymatic pathways. Glutathione (B108866) (GSH) and associated enzymes like glutathione S-transferase (GST) play a crucial role in arsenic detoxification by forming arsenic-GSH conjugates, which can then be sequestered or effluxed from the cell. researchgate.net
While specific enzymes that cleave the carbon-arsenic bond in Lewisite are not well-documented, research on other organoarsenicals suggests that microorganisms possess enzymes capable of this function. For instance, some bacteria can utilize organoarsenicals as a carbon source, implying enzymatic machinery capable of breaking the C-As bond. The study of herbicide degradation has identified various enzymes, such as mono- and dioxygenases, that are involved in the breakdown of chlorinated aromatic compounds. frontiersin.orgmdpi.com It is plausible that similar enzymatic systems, if adapted, could act on Lewisite's degradation products like CVAA, though the high toxicity of the arsenic moiety presents a significant barrier to such metabolic activity.
Assessment of Bioremediation Potential
The bioremediation of sites contaminated with Arsine, (2-chloroethyl)dichloro- presents significant challenges due to the compound's extreme toxicity and the persistence of its arsenic-containing breakdown products. nih.govnrt.org However, the principles of bioremediation, which have been successfully applied to other persistent organic pollutants, offer a potential strategy. A key approach involves the use of indigenous microorganisms from the contaminated sites, which may have adapted to high concentrations of the toxicant. nih.govnih.gov
Saprotrophic fungi and various bacteria have demonstrated a high tolerance and degradation capability for other recalcitrant compounds like DDT and chlorinated herbicides. nih.govfrontiersin.org Fungi are particularly noted for their robust enzymatic machinery and ability to tolerate harsh environmental conditions. nih.govnih.gov Strains of Trichoderma and Rhizopus have shown high tolerance to DDT, a persistent organochlorine, suggesting their potential utility in remediating sites with similar long-lasting contaminants. nih.gov The assessment of bioremediation potential for Lewisite would begin with isolating and screening native microbial populations from contaminated soil and water for tolerance and transformation capabilities.
A major consideration for the bioremediation of Lewisite is that while the organic part of the molecule may be degraded, the arsenic remains. nih.gov Therefore, bioremediation strategies must also include mechanisms for the immobilization or sequestration of inorganic arsenic. This could involve bioaccumulation, where microorganisms take up and store arsenic, or bioprecipitation, where microbial metabolic activity creates conditions that cause arsenic to precipitate out of solution, often in association with minerals like iron oxides. chalmers.senih.gov The potential for success hinges on finding robust microbial strains that can not only survive Lewisite's initial toxicity but also effectively transform its organic structure and manage the resulting inorganic arsenic. nih.gov
Environmental Distribution and Persistence Modeling
Soil-Water Partitioning and Adsorption Dynamics
The distribution of Arsine, (2-chloroethyl)dichloro- in the environment is heavily influenced by its interaction with soil and water. Lewisite itself has low water solubility and can persist in soil for extended periods. mdpi.com Its persistence is enhanced in cold climates where it remains a liquid at low temperatures. nrt.org When released into water, Lewisite undergoes hydrolysis to form hydrochloric acid and 2-chlorovinyl arsenous acid (CVAA), which is also toxic and can persist for days to weeks. nrt.org
Key factors influencing the adsorption (sorption) of arsenicals in soil include soil texture, organic matter content, pH, and the presence of metal oxides. nrc.govepa.gov Arsenic species, particularly the degradation product arsenate [As(V)], strongly adsorb to clays, organic material, and especially iron and aluminum hydroxides. chalmers.seepa.gov The soil/water partitioning for organic contaminants is often correlated with the fraction of organic carbon (foc) in the soil. nj.gov However, for arsenicals, the interaction with mineral surfaces is also critically important. The complex interplay of these factors determines whether Lewisite's arsenic component remains sequestered in the soil or leaches into groundwater. epa.gov
Table 1: Factors Influencing Soil-Water Partitioning of Arsenicals
| Factor | Influence on Adsorption/Partitioning | Source |
|---|---|---|
| Soil Organic Matter | Increases sorption of organic contaminants and can complex with arsenic species, generally reducing mobility. | nj.govepa.gov |
| Clay Content | Higher clay content provides more surface area for adsorption, increasing the soil-water partition coefficient (Kd). | nrc.gov |
| Iron and Aluminum Oxides | Strongly adsorb arsenate and other arsenic anions, significantly limiting their mobility in oxic soils. | chalmers.seepa.gov |
| Soil pH | Affects the surface charge of soil minerals and the chemical form (speciation) of arsenic, influencing adsorption. Anion adsorption is often higher at lower pH. | epa.gov |
| Redox Potential (Eh) | Affects the oxidation state of arsenic (As(V) vs. As(III)) and the stability of iron oxides. Reducing conditions can dissolve iron oxides, releasing sorbed arsenic. | chalmers.se |
Volatilization Rates and Atmospheric Dispersion Modeling
Arsine, (2-chloroethyl)dichloro- is considered a chemical with low to moderate persistence as a vapor, lasting for minutes to hours, while the liquid can persist for hours to days. nrt.org Its volatility is lower than that of Sarin (GB) but significantly higher than persistent agents like VX. nrt.org The rate of volatilization from soil or water surfaces is a critical parameter for determining the inhalation hazard following a release. This rate is influenced by environmental conditions such as temperature, wind speed, and the purity of the agent. nrt.org
Once volatilized, the spread of Lewisite vapor is predicted using atmospheric dispersion models. wikipedia.org These are mathematical simulations that estimate the downwind concentration of airborne pollutants. wikipedia.org A commonly used framework is the Gaussian plume model, which assumes that the pollutant plume spreads vertically and horizontally in a pattern that can be described by a Gaussian distribution. iaea.org
To model the atmospheric dispersion of Lewisite, several key inputs are required. These include meteorological data and source-specific information. wikipedia.orgyoutube.com Lewisite vapors are heavier than air (vapor density of 7.1 relative to air), causing them to settle in low-lying areas, a crucial factor in dispersion modeling. noaa.govcdc.gov The models can predict areas that may be affected by a release and are essential for emergency planning and response. wikipedia.org
Table 2: Key Inputs for Atmospheric Dispersion Modeling of Lewisite
| Parameter Category | Specific Inputs | Relevance to Lewisite Modeling | Source |
|---|---|---|---|
| Source Term | Emission rate (quantity released over time), release height, temperature of the material. | Defines the initial conditions of the release. The effective height includes plume rise due to buoyancy or momentum. | wikipedia.orgyoutube.com |
| Meteorological Conditions | Wind speed and direction, atmospheric stability class, ambient air temperature, mixing height (e.g., inversion layer). | Determines the transport and dilution of the vapor plume. Stability class characterizes atmospheric turbulence. | wikipedia.orgiaea.org |
| Chemical Properties | Molecular weight (207.32 g/mol), vapor density (7.1), boiling point (190°C), vapor pressure (0.395 mmHg at 20°C). | Vapor density is critical as Lewisite is heavier than air and will sink. Vapor pressure influences the volatilization rate. | nrt.orgnoaa.gov |
| Surface/Terrain Characteristics | Surface roughness, topography (hills, valleys). | Influences wind patterns and turbulence. Low-lying terrain can trap the dense Lewisite vapor. | iaea.orgyoutube.com |
Sediment Accumulation and Long-Term Environmental Sequestration
In the long term, the environmental fate of Arsine, (2-chloroethyl)dichloro- is tied to the behavior of its persistent arsenic-containing degradation products. nrt.org While the parent compound may degrade or hydrolyze, the arsenic itself is a permanent contaminant that can accumulate in environmental sinks, particularly sediments. nih.govchalmers.se Under certain conditions, breakdown products of Lewisite can persist in soils and associated sediments for decades. nrt.org
However, this sequestration is not necessarily permanent. The stability of the iron oxide-arsenic complex is highly dependent on the redox conditions of the sediment. chalmers.se If the sediment becomes anoxic (lacking in oxygen), a common condition in deeper sediment layers, iron(III) oxides can be microbially reduced to the more soluble iron(II). chalmers.se This process can lead to the dissolution of the iron oxides and the subsequent release of the sequestered arsenic back into the pore water and potentially the overlying water column. chalmers.se Upon release under reducing conditions, arsenate is often reduced to the more mobile and generally more toxic arsenite [As(III)], posing a risk of re-contamination long after the initial release event. chalmers.se
Fate and Transport in Marine and Aquatic Systems
Once released into an aquatic environment, (2-chloroethyl)dichloroarsine undergoes rapid transformation, influencing its transport and partitioning between the water column, sediment, and biota. The following sections detail the key processes and available data concerning its environmental fate.
Hydrolysis
Hydrolysis is the most significant degradation pathway for (2-chloroethyl)dichloroarsine in aquatic systems. The compound reacts quickly with water, leading to the formation of 2-chlorovinyl arsenous acid (CVAA) and hydrochloric acid. nih.govnih.govnih.govnrt.org This initial hydrolysis product, CVAA, is also toxic and can subsequently undergo further reactions, including polymerization to form a less soluble substance known as lewisite oxide. nih.govnih.gov The ultimate degradation product of these processes is inorganic arsenic.
While the hydrolysis of Lewisite is consistently reported as rapid, specific kinetic data, particularly under varying marine and freshwater conditions, is limited in publicly accessible literature. The rate of this reaction is a critical factor in determining the immediate and localized concentration of both the parent compound and its primary degradation products. It is understood that factors such as pH and temperature will influence the hydrolysis rate, as is common for many chemical hydrolysis reactions. nrt.org
A reported water solubility for Lewisite is 0.5 g/L. nih.gov However, the rapid rate of hydrolysis suggests that the true dissolved concentration of the parent compound is likely to be transient and difficult to measure under environmental conditions. acs.org
Photolysis
Sediment Interaction
The interaction of (2-chloroethyl)dichloroarsine and its degradation products with suspended and bottom sediments is a key process affecting their transport and bioavailability in aquatic systems. The partitioning of a chemical between water and sediment is described by the sediment-water partition coefficient (Kd). Higher Kd values indicate a greater affinity for the sediment phase.
The estimated octanol-water partition coefficient (log Kow) for Lewisite is 2.56, suggesting a moderate potential for partitioning into organic matter. acs.org However, similar to its water solubility, the relevance of this value is limited by the compound's rapid hydrolysis.
Bioconcentration
Bioconcentration is the process by which a chemical is absorbed by an aquatic organism from the surrounding water, leading to a higher concentration in the organism than in the water. This potential is quantified by the Bioconcentration Factor (BCF).
Compound Reference Table
| Compound Name | Abbreviation |
| Arsine, (2-chloroethyl)dichloro- | Lewisite |
| 2-chlorovinyl arsenous acid | CVAA |
| Hydrochloric acid | HCl |
| Lewisite oxide | |
| Arsenic | As |
| 2-chlorovinylarsonic acid | |
| Iron oxides | |
| Manganese oxides |
Advanced Analytical Methodologies for Detection and Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like arsine, (2-chloroethyl)dichloro-. Its ability to separate complex mixtures and provide structural information through mass spectra makes it invaluable for the unambiguous identification of such compounds. dtic.mildtic.mil
For the detection of trace levels of chemical warfare agents and their related compounds, especially in complex environmental or biological samples, hyphenated GC-MS techniques are often employed. dtic.mildtic.mil Tandem mass spectrometry (MS/MS) significantly enhances selectivity and reduces background interference, which is crucial when dealing with low concentrations of the target analyte amidst a high chemical background. dtic.mildtic.mil Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers another powerful approach, providing enhanced separation for complex samples. researchgate.net These advanced configurations allow for the detection of compounds that might be masked by the sample matrix in conventional GC-MS analysis. dtic.mil
Chemical derivatization is a critical step in GC-MS analysis for many compounds, including those related to the Chemical Weapons Convention. rsc.orgjfda-online.com The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, improve chromatographic peak shape, and enhance detector response. jfda-online.comyoutube.com For compounds containing polar functional groups, which can interact with the chromatographic system and lead to poor peak shapes, derivatization is often mandatory. jfda-online.com
Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For instance, a simple derivatization technique using 1-propanol (B7761284) in a pyridine (B92270) solution has been developed for the analysis of several chemicals listed in the Chemical Weapons Convention, enabling their analysis by GC-MS. rsc.org Another approach involves the use of N-methyl-bis-trifluoroacetamide (MBTFA) for derivatization, which has been shown to reduce analysis time and improve detection limits for certain compounds. nih.gov The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete reaction and avoid the formation of unwanted byproducts. youtube.comyoutube.com
Table 1: Common Derivatization Reagents and Their Applications in GC-MS
| Derivatization Reagent | Target Functional Groups | Purpose | Reference |
|---|---|---|---|
| 1-Propanol/Pyridine | Chlorides | Enables GC-MS analysis of scheduled chemicals. | rsc.org |
| N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | Hydroxyl, Carboxyl, Thiol, Amine | Increases volatility and reduces polarity. | youtube.com |
| N-methyl-bis-trifluoroacetamide (MBTFA) | Hydroxyl | Reduces analysis time and improves detection limits. | nih.gov |
| Boron trifluoride in methanol (B129727) (BF3-MeOH) | Free fatty acids | Converts to methyl esters to increase volatility. | youtube.com |
The analysis of environmental samples for arsine, (2-chloroethyl)dichloro- and related compounds is complicated by the presence of a complex sample matrix. Matrix components can interfere with the analysis, leading to either suppression or enhancement of the analyte signal. chromatographyonline.comnih.gov Therefore, effective sample preparation is crucial to remove interfering substances and concentrate the analyte of interest. epa.gov
For soil and water samples, this often involves extraction techniques followed by clean-up procedures. nih.govresearchgate.net Solid-phase extraction (SPE) is a commonly used technique for isolating analytes from liquid samples. researchgate.netnih.gov Matrix effects are a significant consideration in quantitative analysis. chromatographyonline.comanalchemres.org One phenomenon observed in GC-MS is signal enhancement, where matrix components coat active sites in the GC inlet, protecting the analyte from thermal degradation and leading to higher responses compared to standards prepared in pure solvent. chromatographyonline.com To compensate for these effects, matrix-matched calibration standards are often necessary to achieve accurate quantification. chromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and essential technique for the analysis of a wide range of compounds, including chemical warfare agents and their degradation products. researchgate.net It is particularly advantageous for the analysis of polar, non-volatile compounds that are not amenable to GC-MS without derivatization. researchgate.netnih.govdtic.mil
Arsine, (2-chloroethyl)dichloro- and similar compounds can undergo hydrolysis in the environment, forming more polar degradation products. dtic.mildtic.mil LC-MS/MS is ideally suited for the direct analysis of these polar degradation products in aqueous samples without the need for derivatization. dtic.mildtic.milnih.gov This simplifies the analytical workflow and avoids potential issues associated with derivatization reactions. nih.gov Various LC separation techniques, such as reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography, can be employed to achieve optimal separation of these polar analytes. nih.gov
Table 2: Comparison of Analytical Techniques for Polar Degradation Products
| Technique | Advantages | Disadvantages | Reference |
|---|---|---|---|
| GC-MS | High separation efficiency for volatile compounds. | Requires derivatization for polar analytes, which can be time-consuming and introduce variability. | dtic.milnih.gov |
| LC-MS/MS | Direct analysis of polar, non-volatile compounds; high sensitivity and selectivity. | Can be more susceptible to matrix effects like ion suppression. | nih.govresearchgate.net |
High-resolution mass spectrometry (HRMS) plays a pivotal role in the identification of metabolites of foreign compounds. nih.gov When coupled with liquid chromatography, HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. nih.govdtic.mil This capability is invaluable for elucidating the structures of novel metabolites. nih.gov
The process of metabolite identification using LC-HRMS involves several steps. Initially, accurate mass data is used to generate potential elemental formulas. nih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments, where the metabolite ion is fragmented to produce a characteristic fragmentation pattern. nih.govscienceopen.com This fragmentation data can then be compared to spectral libraries or used in in silico fragmentation prediction tools to propose a structure. scienceopen.com The combination of accurate mass, isotopic pattern, and fragmentation data provides a high degree of confidence in the identification of metabolites. nih.govchemrxiv.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Arsenic Quantification
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands as a primary technique for the sensitive and specific quantification of arsenic, the key elemental component of Lewisite 1. oup.comdtic.mil This method is particularly valuable due to its ability to detect arsenic at trace levels, from parts-per-trillion to percent-level concentrations. dtic.mil The high temperature of the plasma ensures the destruction of the sample matrix and efficient ionization, leading to high sensitivity. oup.com
When analyzing for Lewisite, total arsenic measurement can serve as a marker for the extent of contamination. nrt.org However, it is important to determine background arsenic levels, as arsenic is naturally prevalent in many environments. nrt.org High-resolution ICP-MS can spectrally separate the argon chloride interference, but this often comes with a reduction in sensitivity. nih.gov To overcome this, techniques like hydride generation can be coupled with ICP-MS, significantly increasing sensitivity. nih.gov Another approach involves using a triple-quadrupole ICP-MS, which effectively removes spectral interferences. spectroscopyonline.com
Speciation Analysis of Arsenic Metabolites
To unequivocally confirm exposure to Lewisite, it is essential to identify its specific degradation products. armyacademy.ro Lewisite hydrolyzes to form 2-chlorovinyl arsonous acid (CVAA), which can be further oxidized to 2-chlorovinylarsonic acid (CVAOA). oup.comarmyacademy.ro The detection of these metabolites in environmental or biological samples provides definitive evidence of Lewisite's presence. armyacademy.ro
High-performance liquid chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) is a powerful hyphenated technique for the speciation analysis of these arsenic metabolites. oup.comresearchgate.netnih.gov This method allows for the separation of different arsenic compounds before their elemental detection by ICP-MS. oup.comnih.gov A high-throughput HPLC-ICP-MS method has been developed for the rapid analysis of CVAA and CVAOA in urine, capable of processing numerous samples in a short timeframe. oup.comnih.gov This method demonstrated linearity over at least three orders of magnitude and achieved a method detection limit of 1.3 µg/L for CVAA and 1.4 µg/L for CVAOA. oup.comnih.gov The use of a dynamic reaction cell to remove polyatomic isobaric interferences is often not required due to the effective chromatographic separation of chloride from the arsenic-containing peaks of interest. oup.comresearchgate.net
The following table provides an overview of arsenic species relevant to Lewisite exposure and their analytical considerations:
Interactive Data Table: Arsenic Species in Lewisite Analysis| Arsenic Species | Chemical Formula | Significance | Preferred Analytical Technique |
| Arsine, (2-chloroethyl)dichloro- (Lewisite 1) | C₂H₂AsCl₃ | Parent chemical warfare agent. nrt.org | GC-MS (with derivatization), LC-MS/MS |
| 2-chlorovinyl arsonous acid (CVAA) | C₂H₃AsO₂ | Primary hydrolysis product and key biomarker of Lewisite exposure. oup.comarmyacademy.ro | HPLC-ICP-MS, LC-MS/MS |
| 2-chlorovinylarsonic acid (CVAOA) | C₂H₃AsO₃ | Oxidation product of CVAA, also a biomarker. oup.comarmyacademy.ro | HPLC-ICP-MS, LC-MS/MS |
| Inorganic Arsenic (As(III) and As(V)) | AsO₃³⁻, AsO₄³⁻ | Can be present from environmental background or degradation. nrt.org | HPLC-ICP-MS |
Field-Deployable and Rapid Detection Technologies Research
The need for immediate, on-site detection of Lewisite has driven research into field-deployable and rapid technologies. These systems are crucial for first responders, military personnel, and environmental monitoring teams.
Development of Sensor Technologies for Real-Time Monitoring
Various sensor technologies are under development for the real-time monitoring of Lewisite and other toxic chemicals. ontosight.ainih.gov These include chemical sensors that react with Lewisite molecules to produce a detectable electrical or optical signal. ontosight.ai Electrochemical sensors, for instance, can be configured to detect blister agents like Lewisite. nih.gov Research is also exploring the use of artificial intelligence to enhance the accuracy and efficiency of these sensor systems. ontosight.ai
Another approach involves the use of an array of sensory materials attached to optical fiber bundles. nih.gov Each sensor in the array responds differently to a vapor, creating a unique fluorescence pattern that can be computationally trained to identify specific analytes like the dinitrotoluene compounds associated with landmines. nih.gov
Portable Analytical Systems and On-Site Verification Methods
Portable analytical systems provide on-site verification of Lewisite contamination. osti.gov The M22 Automatic Chemical Agent Alarm, based on ion mobility spectrometry (IMS), can detect and identify standard blister and nerve agents. nih.gov Another IMS-based device, the ICAM-APD, can simultaneously detect both vapor and aerosol forms of these agents. nih.gov
For environmental samples, portable methods are being developed to measure traces of Lewisite (as CVAA). osti.gov One such concept, the Flow Injection Trace Gas Analyzer (FITGA), aims to preconcentrate Lewisite from the air and then detect it electrochemically. osti.gov Lewisite detection kits are also available, which typically use colorimetric or fluorometric reactions to indicate the presence of the agent in various samples like air, water, and soil. ontosight.ai The U.S. Environmental Protection Agency (EPA) maintains mobile laboratories, such as the Portable High-Throughput Integrated Laboratory Identification System (PHILIS), capable of analyzing chemical warfare agents in environmental matrices. nrt.org
The table below summarizes some field-deployable detection technologies:
Interactive Data Table: Field-Deployable Lewisite Detection Technologies| Technology | Principle | Application | Detects |
| Ion Mobility Spectrometry (IMS) | Separation of ions based on their mobility in an electric field. | Real-time air monitoring. nih.gov | Nerve and blister agents (vapor/aerosol). nih.gov |
| Electrochemical Sensors | Chemical reaction at an electrode surface produces a current. | Mobile detectors for various agents. nih.gov | Blister, nerve, blood, and choking agents. nih.gov |
| Colorimetric/Fluorometric Kits | Chemical reaction produces a color change or fluorescence. ontosight.ai | Rapid screening of air, water, and soil. ontosight.ai | Lewisite. ontosight.ai |
| Flow Injection Trace Gas Analyzer (FITGA) | Preconcentration from air followed by electrochemical detection. osti.gov | Trace-level air monitoring. osti.gov | Lewisite (as CVAA). osti.gov |
Quality Assurance/Quality Control (QA/QC) in Environmental Chemical Agent Analysis
Rigorous Quality Assurance/Quality Control (QA/QC) programs are essential to ensure that data from the analysis of chemical warfare agents like Lewisite are scientifically credible and reliable for their intended purpose. researchgate.net This involves a comprehensive approach that covers every step of the analytical process, from sample collection to final reporting. researchgate.netwbdg.org
Key elements of a QA/QC program include:
Standard Operating Procedures (SOPs): Detailed, documented procedures for all analytical methods. researchgate.net
Personnel Training: Ensuring that analysts are properly trained and demonstrate proficiency. researchgate.net
Documentation: Meticulous record-keeping of all analytical activities. researchgate.net
Audits: Regular internal and external audits to verify compliance with QA/QC protocols. researchgate.netrina.org
For the analysis of chemical warfare agents, laboratories often need to be part of networks like the EPA's Environmental Response Laboratory Network (ERLN) and may require access to analytical standards from controlled sources. epa.govepa.gov The Organization for the Prohibition of Chemical Weapons (OPCW) designates laboratories that meet stringent criteria, including participation in proficiency tests, for the analysis of chemical weapons-related samples. ethz.ch
Method Validation and Performance Criteria
Analytical methods must be thoroughly validated to ensure they meet specific performance criteria. researchgate.net Method validation establishes the performance characteristics of a method and demonstrates its suitability for a particular analytical problem.
Key method validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.netresearchgate.net
Precision: The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.net
Accuracy: The closeness of the measured value to the true value. researchgate.net
Recovery: The efficiency of the extraction process for the analyte from the sample matrix. researchgate.net
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. oup.com
For example, a validated HPLC-ICP-MS method for arsenic speciation in soil demonstrated excellent performance in terms of linearity, detection limits, precision, accuracy, and recovery. researchgate.net Similarly, the rapid HPLC-ICP-MS method for Lewisite metabolites in urine was shown to be sensitive and selective, with no false positives in a large number of control samples. oup.comnih.gov
The following table lists the chemical compounds mentioned in this article:
Reference Materials and Proficiency Testing Programs
The accuracy and reliability of analytical methods for the detection and monitoring of chemical warfare agents, including Arsine, (2-chloroethyl)dichloro-, are critically dependent on the availability and use of high-quality reference materials and participation in proficiency testing programs. These elements provide a framework for quality assurance and quality control, ensuring that laboratories can produce comparable and defensible results.
Reference Materials
Certified Reference Materials (CRMs) are fundamental for the calibration of analytical instruments, the validation of methods, and for quality control purposes. For chemical warfare agents, obtaining and handling CRMs is a highly regulated process due to their extreme toxicity and the international conventions governing their control.
While commercial availability of CRMs for Arsine, (2-chloroethyl)dichloro- is limited to specialized suppliers and government laboratories, institutions involved in the verification of the Chemical Weapons Convention (CWC) have access to well-characterized materials. These materials are used to fortify various environmental matrices such as soil, water, and wipes for analytical method development and validation. nih.gov The concentration of the agent in these materials is certified with a known uncertainty, providing a benchmark against which analytical measurements can be compared.
Proficiency Testing Programs
Proficiency Testing (PT) is a vital component of a laboratory's quality management system, providing an external and objective assessment of its analytical capabilities. For laboratories involved in the analysis of chemical warfare agents, the Organisation for the Prohibition of Chemical Weapons (OPCW) is the principal international body that organizes and oversees proficiency tests. researchgate.netopcw.org
The OPCW conducts regular proficiency tests to accredit and maintain the designation of laboratories for the analysis of authentic samples related to the CWC. opcw.org These tests are designed to be challenging and typically involve the analysis of samples containing one or more chemical warfare agents or their degradation products in various complex matrices. nih.govdefence.gov.au The identity and concentration of the spiked compounds are unknown to the participating laboratories.
Participation in these PT programs allows laboratories to:
Evaluate and demonstrate their competence in detecting and identifying chemical warfare agents.
Compare their performance with other laboratories worldwide.
Identify potential areas for improvement in their analytical procedures and quality systems.
Successful performance in the OPCW proficiency tests is a prerequisite for a laboratory to be designated for the analysis of authentic samples collected during OPCW missions. opcw.org
Below is a table summarizing key aspects of the OPCW's proficiency testing program relevant to the detection of Arsine, (2-chloroethyl)dichloro-.
| Feature | Description |
| Organizing Body | Organisation for the Prohibition of Chemical Weapons (OPCW) |
| Objective | To accredit and maintain the designation of laboratories for the analysis of CWC-related chemicals. opcw.org |
| Participants | Laboratories from OPCW Member States seeking or maintaining designated status. |
| Sample Types | Environmental matrices such as soil, water, and organic solvent wipe extracts are typically used. nih.gov |
| Target Analytes | Samples are spiked with a variety of chemical warfare agents, their precursors, or degradation products, which can include vesicants like Arsine, (2-chloroethyl)dichloro-. nih.gov |
| Frequency | Proficiency tests are conducted regularly, typically on an annual or biannual basis. opcw.org |
| Evaluation Criteria | Performance is evaluated based on the correct identification of the spiked compounds. |
The robust framework of reference materials and proficiency testing programs underpins the global effort to verify compliance with the Chemical Weapons Convention and ensures the high quality of analytical data required for such critical assessments.
Molecular and Cellular Research on Biological Interactions
Investigation of Molecular Pathways and Cellular Responses
Exposure to arsenical vesicants triggers a cascade of events at the molecular level, leading to significant cellular disruption and tissue damage. The primary mechanisms involve direct interaction with essential biomolecules and the perturbation of critical cellular signaling pathways.
Interaction with Biomolecules: Protein Adduction and Nucleic Acid Modifications
Arsenical compounds readily interact with biological macromolecules, disrupting their structure and function. Trivalent arsenicals, such as the hydrolysis products of Arsine, (2-chloroethyl)dichloro-, exhibit a high affinity for sulfhydryl groups present in the amino acid cysteine. This interaction can lead to the formation of stable adducts with proteins, impairing their folding ability and enzymatic activity. nih.gov The resulting accumulation of unfolded or misfolded proteins is a key initiating event in cellular toxicity. nih.gov
Furthermore, these compounds and related vesicants are known to be potent alkylating agents that can cause modifications to nucleic acids. nih.govwikipedia.org This includes damage to DNA, which can activate DNA damage response (DDR) signaling pathways. physiology.orgnih.gov Studies on nitrogen mustards, another class of vesicants, have shown they form adducts by alkylating guanine and adenine bases in DNA, leading to cellular dysfunction. nih.gov While the specific adducts for Arsine, (2-chloroethyl)dichloro- are less defined in available literature, the known reactivity of arsenicals and vesicants suggests that similar nucleic acid modifications contribute to its toxicity.
Cellular Signaling Pathway Perturbations (e.g., Oxidative Stress, Unfolded Protein Response)
The interaction with biomolecules sets off a series of dysregulated cellular signaling pathways, prominently featuring oxidative stress and the unfolded protein response (UPR).
Oxidative Stress: Exposure to arsenicals leads to the generation of reactive oxygen species (ROS), creating a state of oxidative stress within the cell. nih.govphysiology.orgnih.gov This imbalance between oxidants and antioxidants can cause widespread damage to lipids, proteins, and DNA. nih.govmdpi.com Oxidative stress is a central mechanism that connects the initial chemical insult to subsequent cellular responses like inflammation and apoptosis. nih.govphysiology.orgnih.gov
Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum (ER) due to protein adduction and oxidative damage triggers a state known as ER stress. nih.govfrontiersin.orgmdpi.com To cope with this, the cell activates the UPR, a complex signaling network. nih.govnih.govfrontiersin.orgresearchgate.net The UPR has three main branches mediated by the sensor proteins PERK, IRE1, and ATF6. nih.gov Research shows that arsenical exposure activates the UPR, leading to the increased expression of key regulatory proteins. nih.govresearchgate.net For instance, studies on Lewisite-treated human keratinocytes show an induction of UPR regulatory proteins such as GRP78, phospho-eIF2α, ATF4, and CHOP. nih.gov If the ER stress is too severe or prolonged for the UPR to resolve, the pathway switches from a pro-survival to a pro-apoptotic response. nih.govresearchgate.net
| Protein | Function | Reference |
|---|---|---|
| GRP78 (BiP) | Master regulator of the UPR, chaperone protein | nih.gov |
| phospho-eIF2α | Attenuates global protein translation | nih.govfrontiersin.org |
| ATF4 | Transcription factor, induces stress-response genes | nih.gov |
| CHOP | Pro-apoptotic transcription factor | nih.gov |
Mechanisms of Cellular Dysregulation and Homeostasis Disruption
The combined effects of biomolecule damage and perturbed signaling pathways lead to a profound disruption of cellular homeostasis. The cell's inability to manage ROS production and resolve ER stress culminates in programmed cell death, or apoptosis. nih.govphysiology.orgnih.gov This is evidenced by the activation of apoptotic proteins like cleaved caspase-3 and an increased ratio of pro-apoptotic BAX to anti-apoptotic BCL2. physiology.orgnih.gov
Beyond apoptosis, vesicant analogs can induce other forms of cellular dysregulation. Studies using the mustard gas surrogate 2-chloroethyl ethylsulfide (2-CEES) have shown it can cause centrosome amplification, leading to unequal chromosome segregation during mitosis. nih.govdtic.mil This results in chromosomal instability and aneuploidy (an abnormal number of chromosomes), a hallmark of many cancers and a severe form of cellular dysregulation. nih.gov Genomic analyses following exposure to sulfur mustard have also revealed impacts on broad biological processes, including protein catabolism, glycolysis, and cell cycle regulation, suggesting an activation of the p53 tumor suppressor pathway. dtic.mil
Comparative Molecular Analysis with Related Arsenicals and Vesicants
Understanding the molecular toxicology of Arsine, (2-chloroethyl)dichloro- is enhanced by comparing it to other arsenicals and vesicants. These comparisons reveal both common mechanisms and unique structure-activity relationships.
For example, a study comparing the trivalent organic arsenical Lewisite to the inorganic arsenical sodium arsenite found significant differences in their systemic toxicity in rabbits. Lewisite was found to be substantially more toxic. Histological analysis showed that Lewisite caused pathological changes in the lungs and gall bladder, which were not observed after sodium arsenite administration, indicating that the organic structure profoundly influences the compound's biological effects and target organs.
| Compound | LD50 (mg/kg) | Relative Toxicity (Arsenic Content Basis) |
|---|---|---|
| Lewisite | 1.8 | 6.5x more toxic than Sodium Arsenite |
| Sodium Arsenite | 7.6 | - |
Data sourced from toxicology studies comparing the acute intravenous toxicity of the two arsenicals.
Further studies comparing different organic arsenicals, such as dimethylarsinic acid [DMA(V)] and monomethylarsonic acid [MMA(V)], show that methylation status significantly alters toxicity and carcinogenic potential, with DMA(V) being more toxic to the urinary bladder. nih.govresearchgate.net This highlights that even subtle changes in the organic groups attached to the arsenic atom can lead to distinct pathological outcomes. nih.gov
In Vitro Model Systems for Mechanistic Studies
In vitro models are indispensable tools for dissecting the specific molecular and cellular mechanisms of vesicant toxicity in a controlled environment.
Cell Culture Models for Investigating Subcellular Effects
Cell culture systems, particularly those using human cells, provide a relevant platform for mechanistic studies. mdpi.comcrownbio.com Human bronchial epithelial (HBE) cells are frequently used to model the effects of inhaled toxicants. plos.orgnih.govmdpi.commdpi.com These cells can be grown at an air-liquid interface, which closely mimics the environment of the human airway epithelium. nih.govnih.govnih.gov
Using such models, researchers have investigated the effects of vesicant analogs like mechlorethamine (HN2). Studies show that exposure induces dose- and time-dependent cytotoxicity and apoptosis. nih.gov Furthermore, these models allow for the detailed analysis of the inflammatory response. Vesicant exposure triggers the secretion of a wide array of chemokines and proinflammatory cytokines, which are critical mediators of tissue damage. nih.gov The ability to quantify these secreted factors provides direct insight into the signaling pathways activated by the chemical agent.
| Category | Secreted Factor |
|---|---|
| Proinflammatory Cytokines | TNF-α |
| IL-1α | |
| IL-1β | |
| IL-6 | |
| Chemokines | IL-8 |
| RANTES | |
| MCP-1 | |
| IP-10 | |
| Colony-Stimulating Factors & Others | G-CSF |
| GM-CSF | |
| IL-15 |
Data from an in vitro study on differentiated human respiratory epithelial cells. nih.gov
These in vitro systems are crucial for identifying molecular targets and for the preclinical screening of potential therapeutic interventions designed to counteract the effects of compounds like Arsine, (2-chloroethyl)dichloro-. mdpi.comadvancedsciencenews.com
Biochemical Assays for Enzyme Inhibition and Receptor Binding
The biochemical interactions of Arsine, (2-chloroethyl)dichloro-, a potent organoarsenical compound, are primarily characterized by its strong affinity for sulfhydryl groups present in amino acid residues of proteins, particularly cysteine. This reactivity is the fundamental basis for its toxic effects, leading to significant enzyme inhibition and disruption of cellular processes. While specific biochemical assay data for (2-chloroethyl)dichloroarsine is limited in publicly accessible literature, extensive research on the closely related compound, lewisite ((E)-2-chlorovinyl)arsonous dichloride, provides a strong model for its probable mechanisms of action.
The trivalent arsenic in (2-chloroethyl)dichloroarsine readily forms stable covalent bonds with thiol groups. This interaction is particularly detrimental when it involves enzymes that rely on free sulfhydryl groups for their catalytic activity or structural integrity. Dithiol-containing enzymes are especially vulnerable, as the arsenic moiety can form a stable five-membered ring structure by binding to two adjacent sulfhydryl groups.
One of the most well-documented targets of analogous arsenicals is the pyruvate (B1213749) dehydrogenase complex (PDH), a critical enzyme in cellular respiration. The lipoic acid cofactor of the E2 component of PDH contains a dithiol group that is highly susceptible to attack by trivalent arsenic compounds. Inhibition of PDH disrupts the conversion of pyruvate to acetyl-CoA, thereby halting the Krebs cycle and aerobic respiration.
Biochemical assays to determine the inhibitory effects of such compounds typically involve incubating the purified enzyme with varying concentrations of the inhibitor and measuring the subsequent decrease in enzyme activity. Key parameters derived from these assays include the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Ki), which describes the binding affinity of the inhibitor to the enzyme.
While specific receptor binding assays for (2-chloroethyl)dichloroarsine are not extensively documented, its reactivity with sulfhydryl groups suggests potential interactions with receptors containing cysteine-rich domains. However, the primary mechanism of toxicity is generally considered to be non-specific enzyme inhibition rather than targeted receptor antagonism or agonism.
Table 1: Representative Enzyme Targets and Effects of Trivalent Organoarsenicals
| Enzyme/Protein Target | Class | Key Function | Consequence of Inhibition |
| Pyruvate Dehydrogenase Complex | Lyase | Cellular Respiration | Blockade of Krebs cycle, energy depletion. |
| Thioredoxin Reductase | Oxidoreductase | Redox Regulation | Increased oxidative stress, apoptosis. |
| Glutathione (B108866) Reductase | Oxidoreductase | Antioxidant Defense | Impaired detoxification, cellular damage. |
| Keratins | Structural Protein | Cytoskeletal Integrity | Disruption of tissue structure, blistering. |
Computational Chemistry and Modeling of Biological Interactions
Computational chemistry provides valuable insights into the molecular mechanisms underlying the biological activity of toxic compounds like Arsine, (2-chloroethyl)dichloro-. By simulating interactions at the atomic level, these methods can predict binding affinities, elucidate reaction mechanisms, and guide the development of potential antidotes.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. For (2-chloroethyl)dichloroarsine, docking studies would primarily focus on its interaction with the sulfhydryl-containing active sites of key enzymes. These simulations can help to visualize the formation of the covalent bond between the arsenic atom and the sulfur atoms of cysteine residues.
Molecular dynamics (MD) simulations can further investigate the stability of the ligand-target complex over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational changes that occur upon binding and the strength of the interaction. For example, MD simulations could be used to study the stability of the cyclic dithioarsinite adduct formed when (2-chloroethyl)dichloroarsine binds to a dithiol-containing enzyme.
Structure-Activity Relationship (SAR) Studies for Organoarsenicals
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov For organoarsenicals, SAR studies have provided key insights into the features that govern their toxicity.
The toxicity of organoarsenicals is critically dependent on the oxidation state of the arsenic atom, with trivalent arsenicals being significantly more toxic than their pentavalent counterparts. This is because the trivalent form has a much higher affinity for sulfhydryl groups.
The organic substituents attached to the arsenic atom also play a role in modulating the compound's reactivity and lipophilicity, which in turn affects its absorption, distribution, and toxicity. For (2-chloroethyl)dichloroarsine, the dichloroarsine (B15476868) group is the primary toxicophore responsible for its reactivity towards thiols. The (2-chloroethyl) group can influence the compound's physical properties and may also participate in secondary reactions within the biological system.
SAR studies for this class of compounds generally indicate that:
Trivalent arsenic is essential for high toxicity.
The presence of leaving groups (like chloride) on the arsenic atom enhances reactivity.
These principles are crucial for understanding the hazards posed by such compounds and for the rational design of less toxic analogues or effective chelating agents for therapeutic intervention.
Table 2: Key Structural Features and Their Influence on the Activity of Organoarsenicals
| Structural Feature | Influence on Biological Activity | Rationale |
| Trivalent Arsenic (As(III)) | High Toxicity | Strong affinity for sulfhydryl groups. |
| Pentavalent Arsenic (As(V)) | Lower Toxicity | Reduced reactivity towards sulfhydryl groups. |
| Dichloroarsine Group (-AsCl2) | High Reactivity | Facilitates covalent bond formation with thiols. |
| Organic Substituent (R-group) | Modulates Lipophilicity and Reactivity | Affects absorption, distribution, and potential for secondary reactions. |
Remediation and Decontamination Research
Chemical Decontamination Strategies
Chemical decontamination involves the application of reactive chemical formulations to convert Lewisite into less toxic or non-toxic products. Key approaches include oxidation and alkaline hydrolysis, with ongoing research into novel, more efficient, and environmentally benign decontaminants.
Development of Oxidizing Agents for Compound Neutralization
Oxidative decontamination is a prominent strategy for neutralizing Lewisite, converting the toxic trivalent arsenic to the less toxic pentavalent form. mdpi.com Various oxidizing agents have been investigated for their efficacy in this process.
One of the most common and effective oxidizing agents studied is hydrogen peroxide (H₂O₂) . Research has shown that a 3% solution of hydrogen peroxide can significantly decrease the amount of Lewisite within an hour of treatment. nih.gov Bench-scale tests have demonstrated that all tested decontaminants, including hydrogen peroxide, reduced the amount of Lewisite recovered from contaminated surfaces like wood, metal, and glass. nih.gov
Another powerful oxidizing agent that has been successfully tested is sodium permanganate (B83412) . In both laboratory-scale and full-scale Explosive Destruction System testing, an aqueous solution of 20 wt% sodium permanganate was effective in destroying Lewisite. mdpi.com This process consistently resulted in residual Lewisite levels well below the treatment goal of 50 mg/L. The reaction products included inorganic pentavalent arsenate and various pentavalent organo-arsenicals. mdpi.com A key advantage of this reagent is its commercial availability in bulk and stability in storage. mdpi.com
Recent innovations include the development of enzymatic decontamination solutions. A patent has been filed for a decontamination composition containing chloroperoxidase , which can rapidly degrade Lewisite and other chemical warfare agents. researchgate.net This enzymatic approach is notable for its efficiency, achieving thorough decontamination within one minute, and its environmentally friendly nature, as the degradation products are reported to be non-toxic and non-irritating to living organisms. researchgate.net
The table below summarizes the performance of various oxidizing agents against Lewisite.
| Oxidizing Agent | Concentration/Formulation | Key Findings | Reference(s) |
| Hydrogen Peroxide | 3% solution | Significantly reduces Lewisite amounts on various surfaces within an hour. | nih.gov |
| Sodium Permanganate | 20 wt% aqueous solution | Effectively destroys Lewisite, with residual levels below 50 mg/L. | mdpi.com |
| Chloroperoxidase | Enzymatic composition | Achieves thorough decontamination within one minute; non-toxic byproducts. | researchgate.net |
Alkaline Hydrolysis Approaches for Decomposition
Hydrolysis is a primary degradation pathway for Lewisite in aqueous environments. mdpi.comnih.gov This reaction is significantly accelerated in alkaline (high pH) solutions. The process involves the breakdown of Lewisite into hydrochloric acid and 2-chlorovinyl arsenous acid (CVAA), which can then form a polymeric lewisite oxide. mdpi.comnih.gov
Alkaline hydrolysis has been considered a viable method for the disposal of Lewisite stockpiles. The process involves dissolving the chemical's components in hot water, ideally in an alkaline medium to speed up the reaction. This approach is favored by some environmental groups as an alternative to incineration. For instance, alkalies are known to hydrolyze Lewisite, and it can be neutralized and inactivated by substances like sodium hypochlorite.
The hydrolysis of Lewisite yields several byproducts, the nature of which depends on the conditions. The initial product is typically 2-chlorovinyl arsenous acid (CVAA), which is also a primary metabolite found in exposed animals. nih.gov CVAA can further react to form polymeric lewisite oxide, which has very low water solubility. nih.gov Ultimately, alkaline hydrolysis can lead to the formation of acetylene (B1199291) and trisodium (B8492382) arsenate.
The main hydrolysis products of Lewisite are summarized in the following table.
| Hydrolysis Product | Chemical Name | Notes | Reference(s) |
| CVAA | 2-chlorovinyl arsenous acid | Initial hydrolysis product; also a primary metabolite. | mdpi.comnih.gov |
| Lewisite Oxide | 2-chlorovinylarsenious oxide | Formed from CVAA, characterized by low water solubility. | mdpi.comnih.gov |
| Hydrochloric Acid | HCl | A primary product of hydrolysis. | mdpi.com |
| Trisodium Arsenate | Na₃AsO₄ | Formed under alkaline conditions. |
Novel Chemical Decontamination Formulations
Research continues to pursue new and improved decontamination formulations that offer broad-spectrum efficacy, rapid action, and enhanced safety.
One such development is N,N-dichlorobenzylamine , a positive chlorine-bearing reagent. This compound has been shown to be effective in the chemical decontamination of sulfur mustard and the nerve agent VX, suggesting its potential applicability to other agents like Lewisite. It is noted for being cost-effective, stable, and capable of instantaneously converting toxic agents into non-toxic products at room temperature.
Commercially available decontaminants have also been tested against Lewisite. EasyDECON® DF200 , a peroxide-based formulation, has been evaluated for its ability to reduce the amount of Lewisite on various building materials. nih.gov While effective in reducing the agent, its performance can be dependent on the surface material. nih.gov Other advanced decontamination systems include Dahlgren Decon and an electrochemically-generated aqueous chlorine dioxide (eClO₂) solution developed by TDA Research, Inc.
A recent patent describes a decontamination composition containing chloroperoxidase that is effective against Lewisite, mustard gas, and VX. researchgate.net The formulation is designed to be non-toxic and non-irritating, achieving complete decontamination in under a minute, highlighting a move towards safer and more environmentally friendly solutions. researchgate.net
Physical and Adsorptive Remediation Techniques
Physical remediation methods focus on the removal and subsequent destruction of Lewisite without necessarily relying on chemical neutralization at the point of contamination. These techniques include adsorption onto various materials and high-temperature destruction.
Adsorption onto Solid-Phase Materials (e.g., Zeolites)
The use of solid-phase materials to adsorb chemical warfare agents is an area of significant research interest. Materials with high surface area and specific chemical affinities can effectively capture and concentrate toxic agents for subsequent disposal. Zeolites, which are microporous crystalline aluminosilicates, are recognized as useful adsorbents for a variety of pollutants in wastewater treatment due to their large specific surface area and ion-exchange capabilities. nih.gov
Thermal Degradation and Incineration Research
Thermal degradation and incineration represent a definitive method for the complete destruction of Lewisite. This approach uses high temperatures to break down the chemical into its constituent elements and simpler, less harmful compounds.
Incineration has been a considered disposal method for Lewisite stockpiles, although it has faced some public opposition due to concerns about the potential release of arsenic into the atmosphere without adequate filtration systems. Lewisite itself is combustible, though it does not ignite readily. When heated to decomposition, it emits toxic fumes of hydrogen chloride and arsenic.
Research into the thermal degradation of related chemical warfare agents provides insight into the conditions required for effective destruction. For sulfur mustard, a temperature of 500°C is necessary to ensure the complete degradation of the agent and its byproducts. A study on the gas-phase pyrolysis of bis(2-chloroethyl) sulphide, a compound structurally related to some chemical agents, showed that a 99% conversion was achieved at 500°C. Thermal degradation is considered an efficient method because it ensures the complete destruction of the agent, its intermediates, and toxic byproducts.
The primary methods for Lewisite disposal are summarized below.
| Disposal Method | Description | Key Considerations | Reference(s) |
| Incineration | High-temperature combustion to break down the agent. | Requires proper filters to prevent arsenic release. | |
| Neutralization | Chemical reaction (e.g., alkaline hydrolysis) to form less toxic compounds. | Supported by many environmental groups as a safer alternative to incineration. |
Advanced Environmental Remediation Methodologies
Advanced remediation methodologies focus on transforming Lewisite and its degradation products into less harmful substances and preventing the spread of arsenic contamination in the environment.
Photocatalytic Oxidation (PCO) is an advanced oxidation process that utilizes semiconductor catalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), to generate highly reactive oxygen species (ROS) when illuminated with light. mdpi.comnih.gov These ROS, primarily hydroxyl radicals (•OH), can degrade a wide range of persistent organic pollutants into less toxic compounds like water, carbon dioxide, and mineral acids. mdpi.com While research directly on the PCO of (2-chloroethyl)dichloroarsine is limited, the technology shows significant promise for treating its hazardous degradation products, which can persist in the environment. nrt.orgnrt.org
The hydrolysis of (2-chloroethyl)dichloroarsine in water yields toxic and vesicant compounds, including 2-chlorovinyl arsenous acid (CVAA) and hydrochloric acid. nrt.orgnih.gov PCO can be applied to mineralize these organic arsenic compounds. The general mechanism involves the excitation of the photocatalyst by UV or visible light, creating electron-hole pairs. mdpi.commdpi.com These charge carriers react with water and oxygen to produce powerful oxidizing agents. Research has demonstrated the effectiveness of PCO in degrading other chemical warfare agents and pesticides, suggesting its applicability to Lewisite's byproducts. nih.govresearchgate.netresearchgate.net For instance, formulations containing TiO₂ nanoparticles have been developed to enhance the degradation of toxic agents. researchgate.net Furthermore, modifications to photocatalysts, such as doping with metals or creating heterojunctions (e.g., ZnO-BiOI), can enhance their efficiency by improving visible light absorption and reducing the recombination of electron-hole pairs, making the process more effective and energy-efficient. mdpi.commdpi.com
Table 1: Key Concepts in Photocatalytic Oxidation (PCO)
| Concept | Description | Relevance to Lewisite Degradation |
|---|---|---|
| Photocatalyst | A semiconductor material (e.g., TiO₂, ZnO) that absorbs light energy to initiate a chemical reaction without being consumed. mdpi.com | Can be used to generate reactive species to break down toxic organic arsenic byproducts of Lewisite hydrolysis. nrt.orgresearchgate.net |
| Reactive Oxygen Species (ROS) | Highly reactive chemical species including hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻). mdpi.com | Act as the primary agents for oxidizing and mineralizing organic contaminants into simpler, non-toxic compounds. |
| Degradation Products | Substances formed from the chemical breakdown of the parent compound. For Lewisite, this includes 2-chlorovinyl arsenous acid (CVAA). nrt.org | PCO targets these persistent and toxic byproducts, which pose a long-term environmental risk. nrt.org |
| Heterojunction | A structure combining two different semiconductor materials to improve charge separation and light absorption. mdpi.com | Enhances the overall efficiency of the photocatalytic process, potentially lowering treatment costs and time. |
A critical aspect of remediating sites contaminated with (2-chloroethyl)dichloroarsine is managing the resulting arsenic contamination in soil and water. Immobilization and stabilization are in-situ techniques designed to reduce the mobility and bioavailability of arsenic, thereby preventing its entry into the food chain or groundwater. nih.govucf.edu These methods work by using chemical amendments to bind arsenic into stable, insoluble forms. ucf.eduresearchgate.net
Numerous materials have been investigated for their ability to immobilize arsenic. These are often iron- and aluminum-based compounds, clays, and carbon-based materials, which have a high affinity for arsenic. ucf.eduresearchgate.net
Iron and Aluminum Oxides/Hydroxides: Materials rich in iron (Fe) and aluminum (Al) hydroxides, such as drinking-water treatment residuals (WTRs), are effective at adsorbing arsenic. ucf.edu The addition of WTRs to arsenic-contaminated soil has been shown to significantly increase the soil's arsenic retention capacity. ucf.edu For example, adding 10% WTRs by weight increased arsenic sorption capacity to nearly 5000 mg/kg for Al-WTRs and 3200 mg/kg for Fe-WTRs. ucf.edu
Biochar Composites: Laterite-biochar composites (LBC) have demonstrated remarkable efficiency. nih.govnih.gov In pot experiments, the application of LBC to contaminated soil decreased arsenic levels in rice seeds by up to 99.5%. nih.govnih.gov The mechanism involves both the immobilization of arsenic in the soil through the formation of organometallic complexes and the creation of an iron plaque on plant roots that acts as a barrier to arsenic uptake. nih.gov
Mineral-Based Amendments: Other amendments like poorly crystalline Fe-oxyhydroxy sulfate (B86663), steel slag, and fly ash have also proven effective. researchgate.netnih.govmdpi.com Fe-oxyhydroxy sulfate was able to immobilize up to 99.8% of water-soluble arsenic in soil. nih.gov Ferrous sulfate-modified fly ash achieved a stabilization efficiency of over 90% by converting mobile arsenic forms into more stable iron oxide-bound and residual forms. mdpi.com Cement and lime have also been used to solidify and stabilize arsenic-containing industrial waste, reducing arsenic leaching by forming stable calcium arsenite compounds. osti.gov
Table 2: Efficacy of Various Amendments for Arsenic Immobilization in Soil
| Amendment | Application Rate | Arsenic Immobilization/Reduction Efficiency | Primary Mechanism | Source(s) |
|---|---|---|---|---|
| Laterite-Biochar Composite (LBC) | 2% wt | 99.5% reduction in rice seeds | Adsorption, organometallic complex formation, iron plaque barrier | nih.gov, nih.gov |
| Aluminum-based WTR | 10% wt | Sorption capacity up to ~5000 mg/kg | Adsorption | ucf.edu |
| Iron-based WTR | 10% wt | Sorption capacity up to ~3200 mg/kg | Adsorption | ucf.edu |
| Fe-oxyhydroxy sulfate | 1-10% | 53.4% - 99.8% immobilization of water-soluble As | Adsorption, transformation to less mobile phases | nih.gov |
| Ferrous Fly Ash | 2% w/w | 90.43% stabilization efficiency | Conversion to stable iron oxide-bound and residual forms | mdpi.com |
| Steel Slag | N/A | Highest adsorption maxima compared to other amendments | Adsorption | researchgate.net |
Engineering Approaches for Contaminated Site Management
Effective management of sites contaminated with (2-chloroethyl)dichloroarsine requires robust engineering solutions for both the active decontamination phase and the subsequent long-term monitoring to ensure the remediation is successful and durable.
Various reactor systems have been designed to neutralize (2-chloroethyl)dichloroarsine and other chemical warfare agents. These systems range from mobile, spray-based applications to large-scale, fixed facilities.
One prominent example is the Explosive Destruction System (EDS) , which has been tested for the neutralization of Lewisite recovered from munitions. dtic.mil In this system, the munitions are placed in a sealed chamber, and a reagent is injected to destroy the chemical agent. For Lewisite, an aqueous solution of 20 wt% sodium permanganate was found to be an effective neutralent. dtic.mil Full-scale testing demonstrated that this system consistently reduced residual Lewisite levels to well below the treatment goal of 50 mg/L, with reaction products including inorganic pentavalent arsenate and solid manganese dioxide. dtic.mil
Other engineered approaches include:
Sprayable Slurries: A decontamination slurry composed of zirconium hydroxide (B78521) in a carrier liquid like sulfolane (B150427) has been developed for material decontamination (e.g., vehicles). army.mil This system works through a combination of hydrolysis and oxidation to detoxify a wide range of chemical agents. army.mil
Foam-Based Systems: Decontamination foams can be applied to surfaces to neutralize chemical agents. These systems have shown half-lives for agents like GD and VX on the order of 2-10 minutes. nih.gov The foam adheres to surfaces, increasing the contact time between the decontaminating agent and the contaminant.
Reactive Plasma Systems: An innovative, dry decontamination method uses an atmospheric-pressure plasma source to generate chemically reactive radicals that can neutralize chemical agents on surfaces without the need for water or creating liquid waste. nih.gov
Engineered Chemical Process Systems: Drawing from other industries, processes like the CITROX (citric and oxalic acid) and LOMI (Low Oxidation-state Metal Ion) processes used in the nuclear industry provide models for regenerative chemical decontamination systems that can be applied in a closed loop to minimize secondary waste. neimagazine.com
Following remediation activities, long-term monitoring is essential to assess the effectiveness and permanence of the treatment. This is particularly crucial for (2-chloroethyl)dichloroarsine due to the persistence of its arsenic-containing breakdown products, which can remain in soil for decades. nrt.orgnrt.org
The assessment of remediation efficacy involves a multi-faceted approach:
Chemical Analysis: The primary method for monitoring is the regular collection and analysis of soil and groundwater samples. Advanced analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are used for the quantitative analysis of the parent compound and its degradation products like CVAA. epa.gov The goal is to confirm that concentrations remain below established safety thresholds, such as the 50 mg/L target for residual Lewisite in the EDS neutralization process. dtic.mil Method detection limits for such analyses can be as low as 0.01 to 0.04 mg/L. dtic.mil
Leaching Tests: To evaluate the stability of immobilized arsenic, various leaching tests are performed on treated soil samples. These tests simulate environmental conditions, such as acid rain, to determine the potential for the arsenic to be re-mobilized into the environment over time. nih.govmdpi.com For instance, soil treated with Fe-oxyhydroxy sulfate released only 1.2 mg of arsenic compared to 98.4 mg from untreated soil under simulated acid rain leaching. nih.gov
Soil Health Assessment: Beyond just measuring contaminant levels, a comprehensive assessment may include monitoring the recovery of soil health. This can involve analyzing parameters such as total carbon, soil organic carbon (SOC), and the activity of soil enzymes like dehydrogenase, which indicate the return of microbial activity. nih.gov
Development of Field Monitoring Systems: Continuous efforts are underway to develop and deploy more effective field monitoring and detection systems. nih.govmobilityengineeringtech.com These systems are crucial for ongoing surveillance and ensuring that remediated sites remain safe.
This systematic monitoring provides the necessary data to verify the success of the remediation, ensure the long-term protection of human health and the environment, and guide any further actions that may be required at the contaminated site.
Regulatory and Policy Research Context
Compliance with the Chemical Weapons Convention (CWC) for Arsine, (2-chloroethyl)dichloro-
Arsine, (2-chloroethyl)dichloro-, commonly known as Lewisite, is explicitly listed as a Schedule 1 chemical under the Chemical Weapons Convention (CWC). opcw.orgopcw.orgarmyacademy.ro This classification places it among the most dangerous chemical agents with little to no peaceful applications. osti.gov The CWC, an international arms control treaty, prohibits the development, production, stockpiling, and use of chemical weapons and mandates their destruction. federalregister.gov
Schedule 1 Chemical Listings and Verification Protocols
The CWC Annex on Chemicals categorizes certain toxic chemicals and their precursors into three schedules. Schedule 1 chemicals pose a high risk to the object and purpose of the Convention and have been developed, produced, stockpiled, or used as chemical weapons. osti.govarmscontrol.org Lewisites, including Arsine, (2-chloroethyl)dichloro-, fall under this category. opcw.orgopcw.orgarmyacademy.ro
States Parties to the CWC are obligated to declare any holdings of Schedule 1 chemicals and any facilities related to their production. cwc.gov The verification regime for Schedule 1 chemicals is the most stringent under the CWC and involves:
Declarations: States Parties must submit detailed annual declarations on the production, acquisition, consumption, storage, and transfer of Schedule 1 chemicals. cwc.gov
Transfers: Transfers of Schedule 1 chemicals are highly restricted and are only permitted between States Parties for research, medical, pharmaceutical, or protective purposes, with prior notification to the Organisation for the Prohibition of Chemical Weapons (OPCW). cwc.govdisarmamenteducation.org
On-Site Inspections: The OPCW conducts systematic on-site inspections at facilities that produce, store, or use Schedule 1 chemicals to verify the accuracy of declarations and to ensure that activities are for purposes not prohibited by the Convention. opcw.orgdisarmamenteducation.orgservice.gov.uk These inspections have no time limit on their duration to ensure thorough verification. opcw.orgservice.gov.uk Facility agreements are established between the State Party and the OPCW to detail the specific inspection procedures for each site. opcw.org
International Analytical Standards and Databases (e.g., OCAD)
The OPCW Central Analytical Database (OCAD) is a critical tool for the verification of the CWC. It contains analytical data (mass spectra, chromatographic data, etc.) of scheduled chemicals and their degradation products to assist in the identification of these compounds in samples taken during inspections. While specific data for Arsine, (2-chloroethyl)dichloro- within the publicly accessible portions of the database is not detailed, the OPCW has established rigorous procedures for the evaluation and validation of analytical data submitted for inclusion in the OCAD. armscontrol.orgnih.gov
Environmental Risk Assessment Frameworks and Methodologies
The historical production and potential use of Arsine, (2-chloroethyl)dichloro- have led to concerns about environmental contamination. Consequently, robust ecological risk assessment frameworks are necessary to evaluate the potential harm to ecosystems.
Ecological Risk Assessment Models for Contaminated Sites
Ecological risk assessments for sites contaminated with Arsine, (2-chloroethyl)dichloro- and other arsenicals follow a structured approach to determine the potential adverse effects on ecological receptors. osti.govepa.gov These assessments often involve:
Site Characterization: Identifying the extent and concentration of the contaminant in soil, water, and sediment.
Exposure Assessment: Determining the pathways through which ecological receptors (e.g., plants, invertebrates, wildlife) may come into contact with the contaminant.
Toxicity Assessment: Evaluating the toxic effects of the chemical on relevant species. For arsenicals, this includes considering the different toxicity profiles of the parent compound and its degradation products.
Risk Characterization: Integrating exposure and toxicity data to estimate the likelihood of adverse ecological effects.
Models used in these assessments can range from simple screening-level models that compare site concentrations to established ecological soil screening levels (Eco-SSLs) for arsenic, to more complex, site-specific models that incorporate detailed information on the fate and transport of the chemical in the environment. epa.govca.gov Given that Lewisite hydrolyzes rapidly in the environment, a key component of these models is the consideration of its degradation products, such as the highly toxic and persistent 2-chlorovinylarsenous acid (CVAA). researchgate.netnrt.org
Prioritization of Research Gaps in Environmental Fate and Transport
A significant area of ongoing research is the comprehensive understanding of the environmental fate and transport of Arsine, (2-chloroethyl)dichloro- and its degradation products. researchgate.net Key research gaps that are being prioritized include:
Complete identification of degradation pathways: While hydrolysis to CVAA is a known primary pathway, a full understanding of all potential environmental degradation and metabolic products is still needed. nrt.org
Long-term persistence and bioavailability: The long-term behavior and bioavailability of Lewisite's breakdown products in different soil and sediment types are not fully understood. nrt.org This information is critical for accurate long-term risk assessments.
Modeling environmental transport: Improving predictive models for the movement of these compounds through different environmental compartments (air, water, soil) is essential for assessing potential exposure to a wider range of ecological receptors. up.ptresearchgate.net
Addressing these research gaps will lead to more accurate and reliable ecological risk assessments and inform the development of effective remediation strategies for contaminated sites. federalregister.govnih.gov
Research Contributions to Disarmament and Non-Proliferation Efforts
Scientific research plays a vital role in supporting the goals of disarmament and non-proliferation of chemical weapons like Arsine, (2-chloroethyl)dichloro-. These contributions are multifaceted and essential for the effective implementation of the CWC.
Key areas of research include:
Development of Advanced Analytical Techniques: The ability to unequivocally detect Arsine, (2-chloroethyl)dichloro- and its tell-tale degradation products in various environmental matrices is fundamental to verifying compliance with the CWC. Research into highly sensitive and specific analytical methods, such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), provides the tools for on-site inspections and environmental monitoring, thereby deterring and detecting prohibited activities. researchgate.net
Understanding Environmental Persistence and Signatures: Studies on the environmental fate of Arsine, (2-chloroethyl)dichloro- help in identifying unique chemical signatures that can indicate its past production or presence. This knowledge is crucial for forensic analysis in cases of alleged use and for the long-term monitoring of former chemical weapon production sites.
Development of Decontamination and Neutralization Technologies: Research into effective methods for the neutralization and destruction of Arsine, (2-chloroethyl)dichloro- is critical for the safe and irreversible elimination of chemical weapon stockpiles. This includes studying the reaction products to ensure they are significantly less toxic than the original agent.
These research efforts provide the technical foundation for the verification regime of the CWC, enhance the capabilities of the OPCW, and ultimately contribute to the global effort to prevent the re-emergence of chemical weapons.
Scientific Support for Verification and Destruction of Legacy Chemical Agents
The verification of the presence of (2-chloroethyl)dichloroarsine and the validation of its destruction rely on sophisticated analytical chemistry and robust disposal technologies.
Verification and Detection
Scientific verification of (2-chloroethyl)dichloroarsine hinges on the ability to detect the agent itself or its unique degradation products in various environmental and biological samples. In aqueous environments, it rapidly hydrolyzes to form 2-chlorovinylarsonous acid (CVAA), a toxic and blistering compound that serves as a key marker for Lewisite exposure. nrt.org Further oxidation can produce 2-chlorovinylarsonic acid.
Gas chromatography (GC) is a foundational technique for the detection of chlorovinylarsines. nih.gov For the primary agent, (2-chloroethyl)dichloroarsine (Lewisite I), and its metabolites, detection via GC with an electron capture detector (GC/ECD) often requires a process called derivatization. This involves reacting the target compounds with thiols to create more stable and detectable derivatives. nih.gov The choice of thiol can be adjusted to avoid interference from other substances in the sample matrix. nih.gov
Modern analytical methods combine chromatography with mass spectrometry (MS) for highly sensitive and specific detection. Techniques such as solid-phase microextraction (SPME) followed by GC-MS are employed to identify CVAA in samples like soil, urine, and plasma. nih.gov One advanced method, dispersive derivatization liquid-liquid microextraction (DDLLME) coupled with GC-MS, demonstrates high sensitivity for CVAA in urine samples. nih.gov
Interactive Data Table: Analytical Methods for Lewisite and its Metabolites
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Source |
|---|---|---|---|---|
| DDLLME-GC-MS (SIM mode) | CVAA | Urine | 0.015 µg/L | nih.gov |
| DDLLME-GC-MS (Scan mode) | CVAA | Urine | 0.30 µg/L | nih.gov |
| GC-MS (BAL derivative) | British anti-Lewisite | Plasma | ~1 ng/mL | nih.gov |
| Derivatization with thiols (GC-MS-SIM) | Lewisite I & II | Hydrocarbon matrices | <1 µg/ml |
Destruction Technologies
The destruction of legacy stockpiles of (2-chloroethyl)dichloroarsine is a critical component of disarmament efforts. The two primary methods employed for its disposal are neutralization and incineration. ire.org
Neutralization: This process typically involves chemical reactions to break down the agent into less toxic substances. One common method is alkaline hydrolysis, where the agent is treated with a hot water and sodium hydroxide (B78521) solution. ire.org Another effective neutralization reagent is aqueous sodium permanganate (B83412), which has been shown to consistently reduce residual Lewisite to well below treatment goals, producing inorganic pentavalent arsenate and other organo-arsenicals. dtic.mil
Incineration: This high-temperature process destroys the chemical agent. However, it requires specialized filters to prevent the release of toxic arsenic compounds into the atmosphere. ire.org
Historically, a significant portion of Lewisite stockpiles was disposed of by ocean dumping, a practice that is now banned due to its severe environmental impact. nih.gov The complete and verified destruction of remaining stockpiles, such as the successful elimination of the U.S. arsenal, represents a major achievement under the CWC. ire.orgcdc.gov
Interdisciplinary Research Collaborations and Data Sharing Initiatives
Addressing the threat of chemical agents like (2-chloroethyl)dichloroarsine necessitates broad cooperation across scientific disciplines and international borders. Collaborative research and robust data-sharing mechanisms are fundamental to developing effective countermeasures and strengthening global non-proliferation norms.
Interdisciplinary research consortia bring together experts from universities, government laboratories, and private industry to tackle the complex challenges posed by chemical weapons. These collaborations often span chemistry, toxicology, materials science, and medicine.
Examples of Research Collaborations:
The NIH Chemical Countermeasures Research Program (CounterACT): This is a trans-NIH initiative that includes partnerships between various National Institutes of Health and the U.S. Army Medical Research Institute of Chemical Defense (USAMRICD). The program funds research to develop better medical countermeasures against chemical threats, including arsenical agents like Lewisite. uab.edu
University and Government Partnerships: The University of Alabama at Birmingham (UAB) hosts a Research Center of Excellence in Arsenicals, funded by the NIH CounterACT program, which aims to understand the mechanisms of arsenical toxicity and develop effective medical countermeasures. uab.edu Another collaboration involves Washington University in St. Louis and the Georgia Institute of Technology, funded by the Defense Threat Reduction Agency (DTRA), to develop new field-deployable sensors for vesicant agents.
Materials Science Collaborations: A multi-institutional effort involving U.S. federal research labs like Brookhaven National Laboratory and Argonne National Laboratory, alongside several universities, is focused on developing advanced materials such as metal-organic frameworks (MOFs) to capture and decompose chemical agents.
Data sharing is a cornerstone of international verification and disarmament efforts. The Organisation for the Prohibition of Chemical Weapons (OPCW), the implementing body of the CWC, serves as a central hub for such activities. Member states are required to submit detailed declarations regarding chemical weapons stockpiles and related facilities. opcw.org This information is managed and evaluated by the OPCW's Technical Secretariat. youtube.com
The OPCW's Scientific Advisory Board (SAB) plays a crucial role by assessing scientific and technological developments relevant to the CWC. opcw.org The SAB provides advice and reports on topics such as the analysis of chemical agent degradation products, which is vital information shared among designated laboratories worldwide to ensure consistent and reliable verification. opcw.orgopcw.org
Furthermore, expert networks and information-sharing platforms facilitate collaboration and knowledge exchange. The United Nations Institute for Disarmament Research (UNIDIR) supports an expert network on the governance of chemical and biological weapons to share best practices and research findings. unidir.org While comprehensive global data-sharing platforms for all chemical weapons research remain an ongoing challenge, initiatives like the GPPi "Nowhere to Hide" data portal, which documents chemical weapons use in the Syrian conflict, demonstrate the power of open data in specific contexts. gppi.net These efforts enhance transparency and support the global norm against the use of chemical weapons.
Q & A
Q. What are the recommended synthesis methods for arsine, (2-chloroethyl)dichloro- in laboratory settings?
Methodological Answer: The synthesis of Lewisite 1 typically involves the reaction of arsenic trichloride (AsCl₃) with acetylene (C₂H₂) under controlled conditions. This exothermic reaction requires precise temperature regulation (0–10°C) to prevent runaway side reactions. A catalytic agent, such as mercury(II) chloride, may be used to enhance yield. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the compound .
Key Considerations:
Q. What analytical techniques are most effective for characterizing arsine, (2-chloroethyl)dichloro-?
Methodological Answer: A multi-technique approach is recommended:
- Gas Chromatography-Mass Spectrometry (GC-MS) : For identifying volatile impurities and quantifying purity (retention time: ~8.2 min; m/z peaks at 170 [AsCl₂⁺] and 135 [C₂H₂Cl⁺]) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) shows a doublet at δ 6.2 ppm (vinyl protons) and a triplet at δ 3.8 ppm (CH₂Cl) .
- Elemental Analysis : Confirm stoichiometry (theoretical: C 14.7%, H 1.2%, As 45.8%; experimental deviations >2% indicate impurities) .
Q. What safety protocols are critical when handling arsine, (2-chloroethyl)dichloro-?
Methodological Answer:
- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile), full-face respirators with organic vapor cartridges, and Tyvek suits .
- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent vapor accumulation (OSHA PEL: 0.002 mg/m³ for arsenic compounds) .
- Spill Management : Absorb with inert materials (vermiculite) and neutralize with 10% sodium hydroxide solution before disposal as hazardous waste .
Advanced Research Questions
Q. How does arsine, (2-chloroethyl)dichloro- interact with biological systems at the molecular level?
Methodological Answer: Lewisite 1 acts as a vesicant and systemic toxin by inhibiting pyruvate dehydrogenase (PDH) via covalent binding to thiol groups in enzymes. In vitro studies using human keratinocytes show:
Q. Critical Data Contradictions :
Q. How can researchers address contradictions in environmental degradation data for arsine, (2-chloroethyl)dichloro-?
Methodological Answer: Discrepancies in hydrolysis rates (e.g., t₁/₂ = 15 min in pH 9 vs. 48 hr in pH 5) arise from experimental conditions. To resolve:
- Controlled Hydrolysis Studies : Use buffered solutions (pH 5–9) at 25°C and monitor arsenic release via ICP-MS.
- Byproduct Identification : GC-MS detects chlorovinyl arsenous acid (C₂H₂AsO₂Cl) as a primary degradation product .
Table : Hydrolysis Rate Variability
| pH | t₁/₂ (hr) | Major Byproduct |
|---|---|---|
| 5 | 48 | C₂H₂AsO₂Cl |
| 7 | 12 | As(OH)₃ |
| 9 | 0.25 | AsO₃³⁻ |
Q. What advanced computational methods predict the environmental fate of arsine, (2-chloroethyl)dichloro-?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for As-Cl (≈240 kJ/mol) to predict hydrolysis pathways .
- QSAR Models : Correlate octanol-water partition coefficients (log Kow = 2.1) with bioaccumulation potential in aquatic organisms .
Validation : Compare computational results with experimental soil sorption data (Kd = 45–60 mL/g in loamy soils) .
Q. How should researchers design experiments to mitigate arsenic contamination in post-synthesis waste?
Methodological Answer:
- Waste Treatment Protocol :
- Validation : Use EPA Method 6020B (ICP-MS) to confirm arsenic levels <0.01 ppm in treated effluent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
